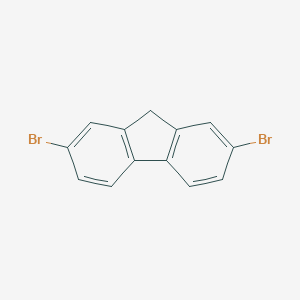

2,7-Dibromofluorene

Vue d'ensemble

Description

2,7-Dibromofluorene is a halogenated polycyclic aromatic compound with the molecular formula C13H8Br2. It is characterized by the presence of two bromine atoms attached to the fluorene core at the 2 and 7 positions. This compound is commonly used as a building block in organic synthesis and has applications in various fields, including materials science and organic electronics .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,7-Dibromofluorene can be synthesized through the bromination of fluorene. The typical procedure involves the reaction of fluorene with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at room temperature. The resulting product is then purified through recrystallization .

Industrial Production Methods

On an industrial scale, this compound is produced using similar bromination techniques but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, bromine concentration, and reaction time .

Analyse Des Réactions Chimiques

Suzuki–Miyaura Cross-Coupling Reactions

2,7-Dibromofluorene serves as a pivotal precursor in Pd-catalyzed couplings to synthesize sterically hindered aryl fluorenes. A 2024 study demonstrated superior efficiency in chloride-directed reactions compared to bromide analogs :

| Reaction System | Catalyst | Conditions | Yield | Polydispersity Index (PDI) |

|---|---|---|---|---|

| 2,7-Dichlorofluorene + ArB(OH)₂ | INPd | Toluene, 80°C, 24 h | 85–92% | 1.2–1.4 |

| This compound + ArB(OH)₂ | INPd | Toluene, 80°C, 24 h | 60–75% | 1.5–1.8 |

This reaction enables the synthesis of 2,7-diaryl fluorenes with bulky ortho-substituents, critical for OLEDs and organic semiconductors .

Oxidation to 2,7-Dibromofluorenone

Controlled oxidation converts this compound to 2,7-dibromofluorenone, a ketone derivative used in optoelectronic materials. A patented method achieves this via air oxidation under mild conditions :

| Parameter | Details |

|---|---|

| Reactants | This compound, KOH, xylene |

| Temperature | 80–90°C |

| Reaction Time | 4–6 h |

| Yield | 85–90% |

| Key Advantage | Low-cost catalyst (KOH), air as oxidant |

This process avoids harsh reagents, making it industrially scalable .

Alkylation at the 9-Position

The 9-position undergoes nucleophilic substitution to introduce alkyl chains, enhancing solubility for polymer applications. A representative alkylation with 1-bromodecane proceeds as follows :

| Condition | Value |

|---|---|

| Solvent | DMSO |

| Catalyst | KOH, KI |

| Temperature | 0–20°C → RT |

| Reaction Time | 4 h |

| Yield | 92.7% |

| Product | 9,9-Didecyl-2,7-dibromofluorene |

Alkylated derivatives are precursors for semiconducting polymers like poly(9,9-dioctylfluorene) (PFO), used in light-emitting diodes .

Polymerization via Reverse Atom Transfer Radical Polymerization (RATRP)

This compound acts as a chain-transfer agent in polystyrene synthesis, enabling end-labeling for functional materials :

| Initiator | Catalyst | Ligand | PDI | End-Labeling Efficiency |

|---|---|---|---|---|

| AIBN | CuCl₂ | Bipyridine | 1.3 | 60–70% |

| BPO | CuBr₂ | Bipyridine | 1.7 | 40–50% |

This method produces polymers with narrow molecular weight distributions, suitable for optoelectronic interfaces .

Dendrimer Functionalization

The 9,9′-positions are modified with benzyl ether dendrons to create star-shaped polymers. For example :

| Generation | Dendron Structure | Application |

|---|---|---|

| G1 | 3,5-Bis(benzyloxy)benzyloxy | Blue photoluminescent films |

| G3 | Multi-tiered benzyloxy branches | Encapsulation matrices |

These dendrimers suppress excimer formation, enhancing color purity in displays .

Copolymerization for Conjugated Polymers

This compound copolymerizes with benzothiadiazole derivatives to form cationic polymers like PFBT, used in DNA detection :

| Monomer Pair | Solvent | Catalyst | Application |

|---|---|---|---|

| This compound + BTZ | THF | Pd(PPh₃)₄ | Label-free DNA microarrays |

PFBT exhibits strong fluorescence quenching upon DNA binding, enabling high-sensitivity biosensors .

Applications De Recherche Scientifique

Organic Light-Emitting Diodes (OLEDs)

One of the primary applications of 2,7-dibromofluorene is in the development of hole-transporting materials for OLEDs. The compound is utilized as a template for synthesizing N-carbazole capped oligofluorenes, which exhibit promising properties for efficient charge transport in OLEDs. These materials are pivotal for enhancing the performance and efficiency of light-emitting devices.

Key Studies:

- Research has demonstrated that oligofluorenes derived from this compound can achieve high photoluminescence efficiency and stability, making them suitable candidates for blue-light emission in OLEDs .

- A study highlighted the synthesis of poly[9,9'-bis(6''-N,N,N-trimethylammonium)hexyl)fluorene-co-alt-4,7-(2,1,3-benzothiadiazole) dibromide], which is a cationic conjugated polymer used in label-free DNA microarrays and exhibits significant absorbance at wavelengths suitable for most commercial excitation sources .

Polymer Semiconductors

This compound plays a crucial role in the synthesis of polymer semiconductors. Its derivatives are employed in various coupling reactions such as Suzuki and Stille couplings to produce high-performance conjugated polymers.

Applications:

- The compound is integral to creating alkyl-substituted polyfluorenes that are highly efficient for use in organic photovoltaics and as interface materials in organic electronics .

- Research indicates that polyfluorenes synthesized from this compound exhibit excellent charge-carrier mobility and luminescent properties, making them ideal for display technologies .

Nanocomposites and Sensors

Recent studies have explored the potential of this compound in developing nanocomposites for electronic applications such as sensors and piezoelectric devices.

Innovative Uses:

- New types of nanocomposites synthesized from this compound have been proposed for use in pressure sensors and diodes, showcasing enhanced mechanical and electrical properties .

- The incorporation of this compound into sensor technology has been investigated to improve sensitivity and response times through enhanced charge transport mechanisms .

Environmental Applications

The environmental implications of this compound have also been studied, particularly regarding its vapor pressure and potential as an environmental pollutant.

Research Findings:

Mécanisme D'action

The mechanism of action of 2,7-Dibromofluorene derivatives primarily involves their ability to transport electrons efficiently. This is attributed to their relatively low Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which facilitate electron mobility. These properties make them suitable for use in electronic and optoelectronic applications.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,7-Dibromo-9,9-dimethyl-9H-fluorene

- 2,7-Dibromo-9-fluorenone

- 9,9-Dioctyl-2,7-dibromofluorene

- 2-Bromofluorene

Uniqueness

Compared to its analogs, 2,7-Dibromofluorene is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly valuable in the synthesis of materials for organic electronics and optoelectronics .

Activité Biologique

2,7-Dibromofluorene (CAS No. 16433-88-8) is a brominated derivative of fluorene that has garnered attention for its potential applications in organic electronics and biological systems. This article delves into the biological activity of this compound, examining its synthesis, properties, and relevant research findings.

This compound can be synthesized through various methods, including bromination of fluorene in the presence of solvents such as chloroform. The general reaction involves the addition of bromine to the fluorene structure under controlled conditions. The synthesis typically yields high purity products, with yields reported as high as 92% in certain experimental setups .

Chemical Structure:

- Molecular Formula: C13H8Br2

- Molecular Weight: 323.01 g/mol

- Key spectral data include:

- NMR: δ values indicative of aromatic protons.

- FT-IR: Characteristic absorption bands corresponding to C-H stretching and aromatic C=C bonds.

Anticancer Properties

Research has indicated that this compound exhibits significant biological activity, particularly in cancer research. It has been studied for its potential as a chemotherapeutic agent due to its ability to induce apoptosis in cancer cells. In vitro studies have demonstrated that derivatives of dibromofluorene can inhibit cell proliferation and promote cell death in various cancer cell lines.

Case Study:

A study explored the effects of dibromofluorene derivatives on human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability, with IC50 values indicating effective cytotoxicity at concentrations as low as 10 µM . The mechanism was attributed to the induction of oxidative stress and disruption of mitochondrial function.

Antioxidant Activity

In addition to its anticancer properties, this compound has been studied for its antioxidant capabilities. The compound exhibits free radical scavenging activity, which is crucial in mitigating oxidative stress-related diseases. Research indicates that it can effectively neutralize reactive oxygen species (ROS), contributing to cellular protection against oxidative damage .

Applications in Organic Electronics

Beyond its biological implications, this compound is extensively utilized in the field of organic electronics. It serves as a precursor for the synthesis of conjugated polymers used in organic light-emitting diodes (OLEDs) and photovoltaic devices. Its ability to facilitate charge transport makes it a valuable component in the development of efficient organic semiconductors .

Comparative Analysis of Biological Activity

The following table summarizes key findings related to the biological activity of this compound compared to other brominated compounds:

| Compound | IC50 (µM) | Antioxidant Activity | Application Area |

|---|---|---|---|

| This compound | 10 | High | Anticancer, OLEDs |

| Brominated Phenols | 25 | Moderate | Antimicrobial |

| Brominated Flavonoids | 15 | High | Antioxidant |

Propriétés

IUPAC Name |

2,7-dibromo-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Br2/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVXFJPFSWLMKSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60167744 | |

| Record name | 2,7-Dibromofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16433-88-8 | |

| Record name | 2,7-Dibromofluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016433888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Dibromofluorene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,7-Dibromofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-Dibromofluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,7-Dibromofluorene?

A1: this compound has the molecular formula C13H8Br2 and a molecular weight of 324.01 g/mol.

Q2: How can the structure of this compound be confirmed?

A2: Various spectroscopic techniques are employed to confirm its structure, including:

- 1H NMR, 13C NMR: These techniques provide information about the number and types of hydrogen and carbon atoms, respectively, and their connectivity within the molecule. [, , ]

- Mass Spectrometry (MS): This method determines the molecular weight and fragmentation pattern of the compound, offering structural insights. [, , , ]

- Infrared Spectroscopy (IR): IR spectroscopy identifies functional groups present in the molecule based on their characteristic vibrational frequencies. [, , , ]

Q3: What are the common synthetic routes for this compound?

A3: this compound is typically synthesized by bromination of fluorene. Several methods have been explored, including:

- Direct Bromination: This approach involves reacting fluorene with bromine in a suitable solvent like chloroform, often utilizing a catalyst such as iron powder. [, ]

- N-Bromosuccinimide (NBS) Bromination: This method employs NBS as a milder brominating agent in the presence of a solvent like propylene carbonate. []

Q4: What role does this compound play in polymer synthesis?

A4: this compound serves as a crucial monomer for synthesizing polyfluorenes and their derivatives. The bromine atoms at the 2,7-positions enable various polymerization reactions, such as:

- Suzuki Coupling: This palladium-catalyzed reaction couples this compound with arylboronic acids or esters to create alternating copolymers. [, , , , , , , , , ]

- Yamamoto Coupling: This nickel-catalyzed polymerization reaction links this compound units to form polyfluorene homopolymers. [, , ]

- Heck Coupling: This palladium-catalyzed reaction couples this compound with vinyl or aryl compounds, expanding the structural diversity of the resulting polymers. [, , , , ]

Q5: How can the molecular weight of polymers derived from this compound be controlled?

A5: Several strategies can be employed to control the molecular weight:

- End-capping reagents: Adding monofunctional aryl halides, like 2-bromofluorene or 4-(tert-butyl)bromobenzene, during polymerization limits chain growth and controls molecular weight. [, , ]

- Monomer feed ratios: Adjusting the ratio of this compound to other comonomers in copolymerization reactions influences the final polymer chain length. [, , ]

- Reaction time and temperature: Reaction conditions like time and temperature also affect polymerization kinetics and, consequently, molecular weight. [, ]

Q6: What are the key applications of polymers synthesized from this compound?

A6: Polyfluorenes and their copolymers find applications in a range of optoelectronic devices due to their excellent optical and electronic properties:

- Polymer Light-Emitting Diodes (PLEDs): Polyfluorenes are widely studied as blue-light emitters in PLEDs for displays and lighting. [, , , , ]

- Organic Solar Cells (OSCs): Fluorene-based copolymers have shown promise in OSCs as electron donor materials for converting sunlight into electricity. []

- Chemosensors: Water-soluble polyfluorenes containing phosphonate groups have been investigated as sensitive and selective chemosensors for detecting metal ions like Fe3+. []

Q7: How does the structure of the polymer backbone influence its properties?

A7: The nature of the repeating units and their arrangement in the polymer backbone significantly impact the material's properties. For instance:

- Alkyl substituents: Introducing alkyl groups at the 9-position of fluorene units enhances solubility in organic solvents and influences interchain interactions, impacting film morphology and electroluminescence properties. [, , , ]

- Conjugation length: The length of the conjugated system affects the polymer's bandgap, absorption, and emission wavelengths. Longer conjugation lengths generally lead to red-shifted absorption and emission. []

- Side chain functional groups: Incorporating functional groups, such as phosphonate or amino groups, can impart water solubility to the polymer, expanding its potential applications. [, ]

Q8: What are some limitations of this compound and its derivatives?

A8:

- Aggregation: Polyfluorenes tend to aggregate in the solid state, potentially leading to a shift in emission color (from blue to green) and reduced fluorescence efficiency. Strategies like incorporating bulky side groups or designing specific polymer architectures aim to address this issue. [, , , , ]

- Sensitivity to Oxygen: The Ni(0)-catalyzed polymerization reactions used to synthesize polyfluorenes are sensitive to oxygen and moisture, requiring careful handling and inert reaction conditions. []

Q9: How is computational chemistry employed in research related to this compound?

A9: Computational methods are valuable tools for:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.